molecular formula C28H24FN3O4S B296990 2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(4-fluorophenyl)acetamide

2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(4-fluorophenyl)acetamide

Cat. No. B296990
M. Wt: 517.6 g/mol
InChI Key: IGPUXOZKAKNDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(4-fluorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(4-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and have neuroprotective effects. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(4-fluorophenyl)acetamide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis in cancer cells. Another advantage is its neuroprotective effects. However, one limitation is the lack of understanding of its mechanism of action, which may limit its potential applications in scientific research.

Future Directions

There are several future directions for the use of 2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(4-fluorophenyl)acetamide in scientific research. One direction is to further investigate its mechanism of action and identify specific enzymes and signaling pathways that it targets. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine its toxicity and potential side effects.

Synthesis Methods

The synthesis of 2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(4-fluorophenyl)acetamide has been achieved using various methods. One such method involves the reaction of 2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide with 2-mercaptobenzothiazole in the presence of a base. Another method involves the reaction of 2-(4-bromophenoxy)-N-(4-fluorophenyl)acetamide with 2-mercaptobenzothiazole in the presence of a palladium catalyst. Both methods have shown good yields and purity of the compound.

Scientific Research Applications

2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(4-fluorophenyl)acetamide has shown potential applications in scientific research. One such application is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Another potential application is in the field of neuroscience. This compound has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C28H24FN3O4S

Molecular Weight

517.6 g/mol

IUPAC Name

2-[4-(2-benzyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazin-3-yl)phenoxy]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C28H24FN3O4S/c29-22-12-14-23(15-13-22)30-27(33)19-36-24-16-10-21(11-17-24)28-31-25-8-4-5-9-26(25)37(34,35)32(28)18-20-6-2-1-3-7-20/h1-17,28,31H,18-19H2,(H,30,33)

InChI Key

IGPUXOZKAKNDOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC(=O)NC5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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